molecular formula C23H21BrN4O5 B4616525 N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE

N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE

Cat. No.: B4616525
M. Wt: 513.3 g/mol
InChI Key: JKLGJVGPUPNWLV-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromo-methoxy-phenoxy moiety, and a nitrophenyl hydrazono group

Scientific Research Applications

N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the benzyl group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Introduction of the bromo and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the hydrazono group: This involves the reaction of a hydrazine derivative with a nitrophenyl compound.

    Coupling of the phenoxy and acetamide groups: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amine derivatives.

Mechanism of Action

The mechanism of action of N1-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl hydrazono group can interact with enzymes, potentially inhibiting their activity. The bromo and methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE: Unique due to its specific combination of functional groups.

    N~1~-BENZYL-2-(2-CHLORO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE: Similar structure but with a chloro group instead of bromo.

    N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-AMINOPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE: Similar structure but with an amino group instead of nitro.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and nitrophenyl groups allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-benzyl-2-[2-bromo-6-methoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O5/c1-32-21-12-17(14-26-27-18-7-9-19(10-8-18)28(30)31)11-20(24)23(21)33-15-22(29)25-13-16-5-3-2-4-6-16/h2-12,14,27H,13,15H2,1H3,(H,25,29)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLGJVGPUPNWLV-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Br)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Br)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 4
N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 5
N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 6
N~1~-BENZYL-2-(2-BROMO-6-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.